molecular formula C14H7ClF3NS B2802610 2-((4-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile CAS No. 477866-87-8

2-((4-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile

Cat. No.: B2802610
CAS No.: 477866-87-8
M. Wt: 313.72
InChI Key: CTCRXCZEUSFHRC-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile is a chemical compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and a trifluoromethyl group attached to a benzenecarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . The reaction conditions often include the formation of electron donor-acceptor complexes and single electron transfer reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

2-((4-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfanyl group can participate in redox reactions. These interactions can affect various molecular pathways, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile is unique due to the combination of its functional groups, which confer specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3NS/c15-11-2-4-12(5-3-11)20-13-6-1-10(14(16,17)18)7-9(13)8-19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCRXCZEUSFHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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